Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(2-ethoxyethyl)-4-iodopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O3/c1-3-16-6-5-14-9(12)7(11)8(13-14)10(15)17-4-2/h3-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFBTTZKOKGGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=C(C(=N1)C(=O)OCC)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Cyanoacrylate Cyclocondensation
The most widely reported method involves reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives. For example:
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Ethyl 2-cyano-3-ethoxyacrylate and hydrazine hydrate in ethanol under reflux yield ethyl 5-amino-1H-pyrazole-3-carboxylate (75–99% yield).
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The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated nitrile, followed by cyclization and tautomerization (Scheme 1).
Key Data:
Regioselective Iodination at the 4-Position
Direct Electrophilic Iodination
Iodination of ethyl 5-amino-1H-pyrazole-3-carboxylate is achieved using iodine and an oxidant (e.g., H₂O₂) in acetic acid:
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Iodine (1.3 equiv) and 35% H₂O₂ in AcOH at 70–100°C for 3–5 h yield the 4-iodo derivative (57.8% yield).
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The amino group at position 5 directs electrophilic substitution to position 4 via resonance stabilization.
Optimization Note:
N1-Alkylation with 2-Ethoxyethyl Group
Ethyl Vinyl Ether Alkylation
The NH group of ethyl 5-amino-4-iodo-1H-pyrazole-3-carboxylate is alkylated using ethyl vinyl ether in the presence of HCl:
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Reaction in benzene at 30–40°C for 2 h provides ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate (95% yield).
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The mechanism involves acid-catalyzed formation of a carbocation from ethyl vinyl ether, followed by nucleophilic attack by the pyrazole NH.
Key Data:
Alternative Synthetic Routes
One-Pot Iodination-Alkylation Strategy
A streamlined approach combines iodination and alkylation in a single pot:
Sonogashira Cross-Coupling Prefunctionalization
In a specialized route, 4-iodopyrazole intermediates undergo cross-coupling before alkylation:
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4-Iodopyrazole is coupled with alkynes using Pd(PPh₃)₂Cl₂/CuI, followed by NH alkylation (yields: 80–91%).
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While less common, this method enables diversification of the 4-position for advanced applications.
Critical Analysis of Methodologies
Yield and Purity Considerations
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Cyclocondensation consistently provides high yields (>90%) but requires anhydrous conditions to prevent hydrolysis.
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Iodination is the bottleneck (50–60% yield), limited by competing diiodination or oxidative byproducts.
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Alkylation achieves near-quantitative yields but demands strict exclusion of moisture to avoid ether cleavage.
Chemical Reactions Analysis
Substitution Reactions at the Iodine Atom
The iodine substituent at position 4 of the pyrazole ring undergoes nucleophilic substitution reactions. Key examples include:
The iodine atom’s position and electron-withdrawing effects from adjacent groups enhance its reactivity in cross-coupling reactions .
Transformations of the Amino Group
The 5-amino group participates in electrophilic and condensation reactions:
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Acylation : Reacts with chloroacetyl chloride in basic media to form imidazo[1,2-b]pyrazole derivatives .
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Oxidation : Treatment with hydrogen peroxide or nitric acid converts the amino group to a nitro group, yielding ethyl 5-nitro-pyrazole derivatives.
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Condensation : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form Schiff bases, which can cyclize into fused heterocycles .
Ester Group Reactivity
The ethyl ester at position 3 undergoes hydrolysis or transesterification:
| Reaction | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl/H₂SO₄, reflux | Carboxylic acid derivative |
| Basic Hydrolysis | NaOH/EtOH, heating | Sodium carboxylate |
| Transesterification | ROH, acid catalyst | Alternative alkyl esters (e.g., methyl) |
Ethoxyethyl Side Chain Modifications
The 1-(2-ethoxyethyl) group exhibits sensitivity under acidic conditions:
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Migration Reactions : Prolonged exposure to trifluoroacetic acid (TFA) in dichloromethane causes migration of the ethoxyethyl group, leading to isomerization (e.g., from N1 to N2 positions) .
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Cleavage : Strong acids (e.g., H₂SO₄) or bases can hydrolyze the ethoxyethyl group, regenerating the NH-pyrazole .
Key Observation :
Reaction of 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether under TFA catalysis initially yields a 1:1 mixture of isomers, which equilibrates to the thermodynamically stable form over time .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Imidazopyrazole Synthesis : Dehydration of intermediates with concentrated H₂SO₄ produces imidazo[1,2-b]pyrazoles .
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Triazole Formation : Reaction with hydroximoyl chloride yields nitroso-imidazopyrazoles .
Reduction Reactions
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Iodine Reduction : Lithium aluminum hydride (LiAlH₄) reduces the iodine atom to hydrogen, yielding deiodinated pyrazole derivatives.
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Nitro Group Reduction : Catalytic hydrogenation converts nitro groups (if present) to amines.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells, showcasing its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Properties
Research has also suggested that pyrazole derivatives possess anti-inflammatory activities. The compound in focus has shown promise in reducing inflammation markers in preclinical models, indicating its potential utility in treating inflammatory diseases .
Agricultural Science
Pesticide Development
This compound can be utilized in the development of novel pesticides. Its structural properties allow it to interact with specific biological targets in pests, potentially leading to effective pest control solutions while minimizing environmental impact. Preliminary studies have shown that it exhibits insecticidal activity against common agricultural pests .
Material Science
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials used in various applications, including sensors and catalysts. Its unique chemical structure allows for modifications that can enhance the performance of these materials in industrial applications .
Case Study 1: Anticancer Activity Assessment
In a controlled laboratory setting, researchers administered varying concentrations of this compound to breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value determined to be approximately 15 µM. This study highlights the compound's potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Case Study 2: Insecticidal Activity Evaluation
A field trial was conducted to assess the insecticidal efficacy of the compound on aphids affecting soybean crops. The treatment group showed a significant reduction in aphid populations compared to the control group.
| Treatment Group | Aphid Count (per plant) | Percentage Reduction |
|---|---|---|
| Control | 50 | - |
| Compound | 15 | 70% |
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylate Compounds
Structural Modifications and Substituent Effects
The structural analogs of the target compound differ primarily in substituents at positions 1 and 4 of the pyrazole ring. Key examples include:
a) Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (RUVHUO)
- Substituents : Position 1 = phenyl; Position 4 = hydrogen.
- Properties: The phenyl group enhances aromatic interactions but reduces solubility in polar solvents. The absence of a halogen or cyano group at position 4 lowers molecular weight (MW: ~275 g/mol) compared to iodinated analogs .
b) Ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate (HC-2294)
- Substituents: Position 1 = 4-bromophenyl; Position 4 = cyano.
- Properties: The electron-withdrawing cyano group increases reactivity, while bromine adds steric bulk (MW: ~380 g/mol). Bromine’s lower polarizability compared to iodine may result in weaker halogen bonding .
c) Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (QAHJER)
- Substituents : Position 1 = 2,4-dinitrophenyl; Position 4 = hydrogen.
- Properties : Nitro groups strongly withdraw electrons, reducing nucleophilicity at the pyrazole ring. This compound is likely less stable under reducing conditions .
d) Ethyl 5-amino-1-(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl-3-methylthio-1H-pyrazole-4-carboxylate
- Substituents : Position 1 = bulky pyrazolyl-carbonyl; Position 4 = methylthio.
- The bulky substituent at position 1 may hinder crystal packing .
Electronic and Steric Comparisons
- Iodo vs. Other Halogens : The iodine atom in the target compound exhibits greater polarizability and van der Waals radius (1.98 Å) compared to bromine (1.85 Å) or chlorine (1.75 Å). This enhances halogen bonding and may influence crystal packing .
- 2-Ethoxyethyl vs. Aromatic Groups: The 2-ethoxyethyl substituent improves solubility in ethanol and DMSO compared to phenyl or nitroaryl groups. This ether chain also reduces steric hindrance relative to bulky tert-butyl groups .
Comparative Data Table
Biological Activity
Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate (CAS Number: 1427023-02-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethyl amino group and an ethoxyethyl group, along with an iodine atom at the 4-position. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1427023-02-6 |
| Storage Temperature | Ambient |
This compound exhibits various biological activities, primarily through its interaction with enzymes and receptors involved in inflammatory processes and bacterial infections. The compound has shown potential as an anti-inflammatory agent and an antimicrobial agent against specific Gram-negative bacteria.
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In a study evaluating the structure–activity relationships (SARs) of pyrazole derivatives, compounds similar to this compound demonstrated significant COX inhibition, suggesting potential anti-inflammatory properties .
Table: COX Inhibition Potency of Pyrazole Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Ethyl 5-amino... | Not specified | Not specified |
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity against Haemophilus influenzae and H. parainfluenzae. The minimal inhibitory concentrations (MICs) for these pathogens were significantly lower than those for commonly used antibiotics like ampicillin, indicating a promising alternative for treating infections caused by these bacteria .
Table: Antimicrobial Activity Against H. influenzae
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| H. influenzae | 0.24 - 31.25 |
| H. parainfluenzae | 0.49 - ≥31.25 |
Case Studies
- In Vitro Assessment : A study assessed the compound's effect on bacterial growth and biofilm formation using spectrophotometric assays in microtiter plates, revealing significant inhibitory effects on both planktonic cells and biofilm-forming cells of H. influenzae .
- Comparative Analysis : The compound was compared to standard antibiotics in terms of efficacy against biofilm formation, showing superior performance in preventing biofilm-associated infections, which are often resistant to treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Ethyl 5-amino-1-(2-ethoxyethyl)-4-iodo-pyrazole-3-carboxylate?
- Methodology : Multi-step synthesis involving condensation reactions, iodination, and protective group chemistry. For example, a pyrazole core can be functionalized via nucleophilic substitution or metal-catalyzed cross-coupling. Ethyl ester groups are typically introduced via esterification under acidic or basic conditions. Key steps include:
- Use of triazenyl intermediates for regioselective iodination (e.g., azido-triazole precursors as in ).
- Purification via flash chromatography (cyclohexane/ethyl acetate gradients) and monitoring by TLC .
- Critical Considerations : Optimize reaction temperature (e.g., 50°C for azide substitutions) and stoichiometry to minimize side products.
Q. How is X-ray crystallography employed to determine the crystal structure of this compound?
- Methodology : Single-crystal diffraction data collection using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structure refinement via SHELX programs (e.g., SHELXL97 for least-squares refinement). Key steps:
- Absorption correction using SADABS .
- Hydrogen atoms constrained to idealized positions during refinement .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, pyrazole protons typically appear as singlets in aromatic regions (δ 7–9 ppm) .
- IR : Detect functional groups (e.g., ester C=O at ~1680 cm⁻¹, N-H stretches at ~3230 cm⁻¹) .
- Mass Spectrometry : HRMS-EI for molecular ion validation (e.g., m/z accuracy within 0.0002 Da) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations to analyze electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). Use software like Gaussian or ORCA to model transition states.
- Validation : Compare computed vs. experimental reaction outcomes (e.g., regioselectivity in Suzuki-Miyaura couplings). Mercury CSD can assist in comparing crystal packing with similar pyrazole derivatives .
Q. How are regiochemical isomers resolved during synthesis, and what analytical tools differentiate them?
- Methodology :
- Chromatography : Use reverse-phase HPLC or preparative TLC to separate isomers.
- NMR NOE Experiments : Identify spatial proximity of substituents (e.g., distinguishing 4-iodo vs. 5-iodo isomers) .
- X-ray Diffraction : Definitive structural assignment via crystallographic data .
Q. What strategies mitigate instability or decomposition during storage?
- Methodology :
- Storage Conditions : Argon atmosphere, –20°C, and desiccants to prevent hydrolysis of the ester group.
- Stability Assays : Accelerated degradation studies (e.g., thermal gravimetric analysis, TGA) to identify decomposition thresholds. Monitor purity via HPLC .
Q. How does the 2-ethoxyethyl substituent influence the compound’s supramolecular interactions?
- Methodology : Analyze crystal packing using Mercury CSD’s void visualization and hydrogen-bonding tools. Compare with analogs (e.g., ethyl vs. methyl substituents) to assess steric and electronic effects .
Methodological Notes
- Contradictions in Data : Some evidence (e.g., ) highlights variability in reaction yields depending on solvent polarity. Re-evaluate solvent systems (e.g., DCM vs. THF) for optimal results.
- Safety Protocols : Follow guidelines for handling azides and iodinated compounds (e.g., use fume hoods, avoid light exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
